molecular formula C13H13FN2O3S2 B8584961 N-{5-[3-Fluoro-4-(methanesulfonyl)phenyl]-4-methyl-1,3-thiazol-2-yl}acetamide CAS No. 593959-19-4

N-{5-[3-Fluoro-4-(methanesulfonyl)phenyl]-4-methyl-1,3-thiazol-2-yl}acetamide

Cat. No. B8584961
CAS RN: 593959-19-4
M. Wt: 328.4 g/mol
InChI Key: BNPONKLNSVKAJY-UHFFFAOYSA-N
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Description

N-{5-[3-Fluoro-4-(methanesulfonyl)phenyl]-4-methyl-1,3-thiazol-2-yl}acetamide is a useful research compound. Its molecular formula is C13H13FN2O3S2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{5-[3-Fluoro-4-(methanesulfonyl)phenyl]-4-methyl-1,3-thiazol-2-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-[3-Fluoro-4-(methanesulfonyl)phenyl]-4-methyl-1,3-thiazol-2-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

593959-19-4

Product Name

N-{5-[3-Fluoro-4-(methanesulfonyl)phenyl]-4-methyl-1,3-thiazol-2-yl}acetamide

Molecular Formula

C13H13FN2O3S2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[5-(3-fluoro-4-methylsulfonylphenyl)-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C13H13FN2O3S2/c1-7-12(20-13(15-7)16-8(2)17)9-4-5-11(10(14)6-9)21(3,18)19/h4-6H,1-3H3,(H,15,16,17)

InChI Key

BNPONKLNSVKAJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CC(=C(C=C2)S(=O)(=O)C)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This material is prepared from 1-(3-fluoro-4-methanesulfonyl-phenyl)-propan-2-one (AA3) following the procedure outlined in step (AA4), replacing thiourea with N-acetylthiourea. The titled compound crystallises from the reaction mixture.
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Synthesis routes and methods II

Procedure details

1-(3-Fluoro-4-methanesulfonyl-phenyl)-propan-2-one (Example 64c) (1.0 g, 4.34 mmol) is dissolved in dioxane (35 ml) and the solution is cooled to 10° C. at which point the mixture is semi frozen. Bromine (0.067 ml, 1.2 mmol, 0.3 eq.) is added slowly and the mixture is stirred for an additional 15 min in a semi frozen state. The mixture is then allowed to warm to room temperature and the solvent is removed to give a brown oil containing starting material and 1-bromo-1-(3-fluoro-4-methanesulfonyl-phenyl)-propan-2-one. This material is dissolved in ethanol (30 ml) and N-acetylthiourea (0.369 g, 3.1 mmol) is added in one portion. The mixture is stirred at 60° C. for 30 minutes then allowed to cool whereupon the product crystallised. Filtration affords the title compound as a white solid.
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